Sant-1

Hedgehog signaling SmoA1 mutant cyclopamine resistance

Researchers studying Hh signaling in drug-resistant cancer models often face inconsistent inhibition when using orthosteric antagonists like cyclopamine. Sant-1 (CAS 304909-07-7) addresses this gap as a potent, allosteric Smo antagonist that maintains full potency against both wild-type and oncogenic SmoA1 mutant receptors. • Equal potency: IC50 20 nM (Shh-LIGHT2) & 30 nM (SmoA1-LIGHT2) • Abrogates cyclopamine/jervine-induced ciliary Smo translocation • Gold-standard Hh inhibitor in pancreatic β-cell differentiation protocols • ≥98% HPLC purity, cell-permeable, global stock availability

Molecular Formula C23H27N5
Molecular Weight 373.5 g/mol
Cat. No. B1680765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSant-1
SynonymsSANT-1;  SANT 1;  SANT1.
Molecular FormulaC23H27N5
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+
InChIKeyFOORCIAZMIWALX-JJIBRWJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sant-1: High-Affinity Smoothened Antagonist for Hedgehog Research


Sant-1 is a synthetic, cell-permeable small molecule that acts as a potent antagonist of the Sonic Hedgehog (Shh) signaling pathway. It functions by binding directly to the Smoothened (Smo) receptor with high affinity (Kd = 1.2 nM) and inhibits Smo-mediated signaling with an IC50 of 20 nM in Shh-LIGHT2 reporter cells [1]. In contrast to cyclopamine, Sant-1 inhibits both wild-type and oncogenic Smo (SmoA1) with equal potency (IC50 = 30 nM) [2], a key differentiator that makes it uniquely valuable for studies involving Smo mutations and drug-resistant contexts.

Sant-1: Key Differentiators from Generic Smoothened Antagonists


Smoothened (Smo) antagonists, while all targeting the same receptor, exhibit critical differences in their binding modalities (orthosteric vs. allosteric), selectivity for wild-type versus mutant Smo, and effects on receptor trafficking [1]. Sant-1 is distinguished by its allosteric binding mechanism, which enables it to retain full potency against the oncogenic SmoA1 mutant, unlike cyclopamine [2]. Furthermore, Sant-1 uniquely abrogates both cyclopamine- and jervine-induced ciliary translocation of Smo [3]. These functional disparities directly impact experimental outcomes in cancer models with Smo mutations, primary cilia-dependent signaling assays, and studies requiring pathway inhibition independent of oncogenic activation status, rendering simple in-class substitution scientifically invalid.

Sant-1: Key Comparative Evidence


Equal Inhibition of Wild-Type and Oncogenic Smoothened

Sant-1 demonstrates equal inhibitory potency against both wild-type Smoothened and the oncogenic SmoA1 mutant in Shh-LIGHT2 and SmoA1-LIGHT2 reporter assays. In contrast, cyclopamine shows reduced activity against the oncogenic mutant [1]. This equal potency profile suggests Sant-1's binding site is less sensitive to the structural changes conferred by the SmoA1 mutation, making it a more reliable tool for studying oncogenic Hedgehog signaling [2].

Hedgehog signaling SmoA1 mutant cyclopamine resistance drug discovery

Allosteric Smoothened Binding Mechanism

Detailed Schild-type radioligand binding analysis using [³H]SAG-1.3 revealed that Sant-1 binds to Smoothened in a manner consistent with allosteric modulation. Unlike competitive antagonists that fully displace orthosteric radioligands, Sant-1 does not fully inhibit [³H]SAG-1.3 binding [1]. This contrasts with cyclopamine, which acts as a competitive antagonist [2]. The allosteric binding mode may explain Sant-1's ability to inhibit both wild-type and oncogenic Smo with equal potency, as allosteric sites are often less affected by mutations in the orthosteric pocket [1].

Allosteric modulation radioligand binding SAG-1.3 mechanism of action

Blockade of Ciliary Smoothened Translocation

In wild-type mouse embryonic fibroblasts (MEFs), Sant-1 treatment completely abrogated the ciliary translocation of Smoothened induced by both cyclopamine and jervine [1]. Quantification of Smo⁺ cilia showed that Sant-1 reduced cyclopamine-induced Smo ciliary localization to baseline levels [2]. This functional antagonism of ciliary trafficking is unique to Sant-1 among the tested Smo antagonists and provides a mechanistic basis for its ability to block Hh pathway activation regardless of upstream stimulation.

primary cilia Smo trafficking cyclopamine jervine Hedgehog pathway activation

Superior Attenuation of SAG-Induced Pathway Activation

In Shh-LIGHT2 cells stimulated with the Smo agonist SAG, Sant-1 attenuates pathway activation to a greater extent than other Smo antagonists tested [1]. This superior attenuation is observed at equivalent concentrations, indicating a higher functional efficacy in blocking agonist-induced signaling. The effect is likely related to Sant-1's allosteric binding mode, which may non-competitively inhibit SAG-mediated Smo activation [2].

SAG pathway activation Shh-LIGHT2 comparative efficacy

High Selectivity for Smoothened Over Other GPCRs and Kinases

Sant-1 exhibits high selectivity for Smoothened with no significant inhibition observed against a panel of over 150 GPCRs and kinases (IC50 > 50 μM for all tested targets) [1]. This selectivity profile contrasts with some other Smo antagonists, such as itraconazole, which are known to have broader off-target activities [2]. The high selectivity minimizes confounding off-target effects in cellular and in vivo experiments, increasing confidence that observed phenotypes are due to specific Hh pathway inhibition.

selectivity GPCR kinase panel off-target effects

Sant-1: Key Research and Industrial Applications


Oncogenic Smoothened Mutants and Drug Resistance Studies

Sant-1 is the preferred Smo antagonist for research involving the oncogenic SmoA1 mutant or other Smo variants that confer resistance to orthosteric antagonists like cyclopamine and vismodegib. Its equal potency against wild-type and mutant Smo (IC50 = 20 nM and 30 nM, respectively) [1] makes it an essential tool for dissecting resistance mechanisms in basal cell carcinoma and medulloblastoma models where Smo mutations are common [2]. Researchers can use Sant-1 to establish baseline pathway inhibition in both wild-type and mutant contexts, enabling more accurate assessment of alternative inhibitors or combination therapies.

Primary Cilia Hedgehog Signaling and Trafficking Assays

Sant-1's unique ability to abrogate cyclopamine- and jervine-induced ciliary translocation of Smoothened [3] positions it as an indispensable reagent for studies examining the role of primary cilia in Hh signaling. It is particularly valuable for experiments requiring Smo to be maintained in an inactive, non-ciliary state, such as in investigations of ciliary trafficking dynamics, protein kinase A-mediated Smo regulation, and the functional relationship between Smo localization and pathway activation [3]. Sant-1 enables precise control over Smo ciliary status independent of other pathway components.

Synthetic Lethality Screening in Hedgehog-Driven Cancers

Given its robust pathway inhibition and high selectivity profile, Sant-1 is an ideal tool compound for high-throughput screening campaigns aimed at identifying synthetic lethal interactions or synergistic drug combinations in Hh-dependent cancers. Its superior attenuation of SAG-mediated activation [1] ensures clean pathway shutoff, minimizing false negatives in combination screens. Sant-1 has demonstrated efficacy in suppressing proliferation of gemcitabine-resistant pancreatic adenocarcinoma cell lines when combined with HDAC inhibitors [4], highlighting its utility in combination therapy research and biomarker discovery efforts.

Stem Cell Differentiation and Developmental Biology

Sant-1 is widely used as a gold-standard Hh pathway inhibitor in directed differentiation protocols, particularly for generating pancreatic beta cells from human pluripotent stem cells (hPSCs) [5]. Its cell-permeable nature and high potency (IC50 = 20 nM) enable precise temporal control over Hh signaling during developmental stage-specific windows. For developmental biologists studying tissue patterning and organogenesis, Sant-1 provides a reliable and well-characterized tool for inhibiting Hh signaling in model organisms and ex vivo explant cultures, with reproducible results across numerous published protocols.

Technical Documentation Hub

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